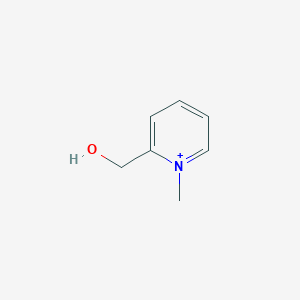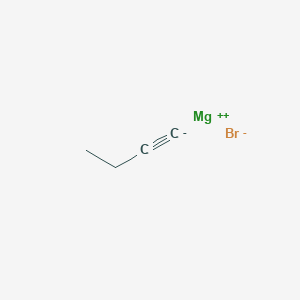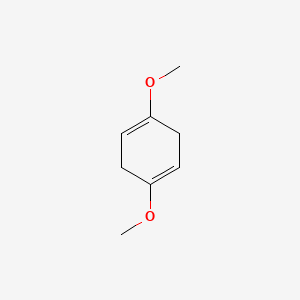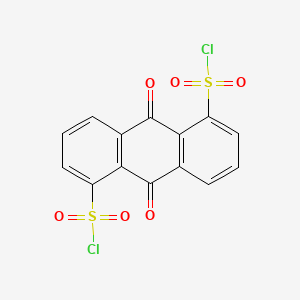
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonyl chloride groups and two ketone functionalities at the 9 and 10 positions of the anthracene core. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride typically involves the sulfonation of anthraquinone followed by chlorination. The process begins with the oxidation of anthracene to anthraquinone, which is then subjected to sulfonation using fuming sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions. The final step involves the conversion of these sulfonic acid groups to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfonyl chloride groups are highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols react with the sulfonyl chloride groups under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are electrophilic and readily react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The compound’s ability to form stable sulfonamide and sulfonate ester linkages makes it valuable in the design of enzyme inhibitors and other bioactive molecules.
Comparación Con Compuestos Similares
9,10-Dihydroanthracene: A hydrogenated derivative of anthracene used as a hydrogen donor in organic reactions.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone used in the production of hydrogen peroxide.
9,10-Dioxo-9,10-dihydroanthracene-2-sulfonyl chloride: A related compound with sulfonyl chloride groups at different positions.
Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1,5-disulfonyl dichloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it suitable for specialized applications in chemical synthesis and industrial processes.
Propiedades
Número CAS |
36003-92-6 |
|---|---|
Fórmula molecular |
C14H6Cl2O6S2 |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1,5-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)9-5-1-3-7-11(9)14(18)8-4-2-6-10(24(16,21)22)12(8)13(7)17/h1-6H |
Clave InChI |
GKEFLCWBBRKOCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


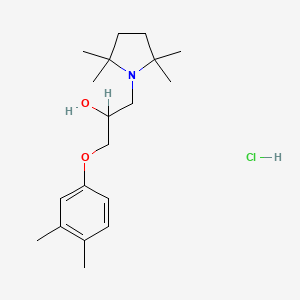
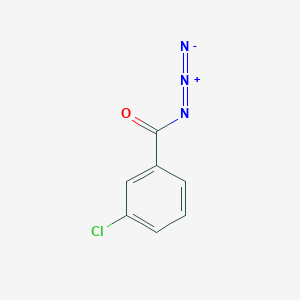
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
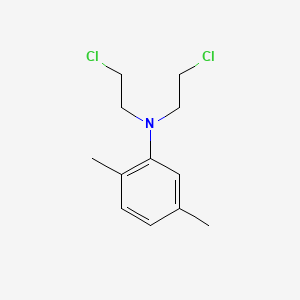
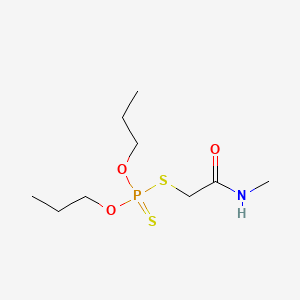

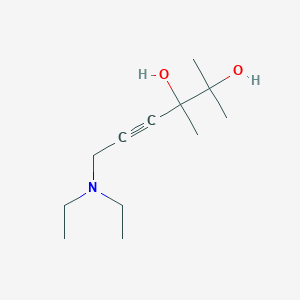
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
